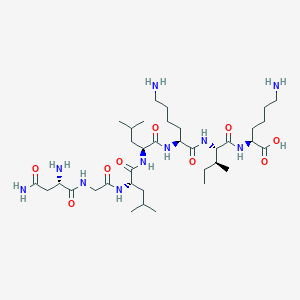
L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine is a peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This particular peptide sequence may have unique properties due to the specific arrangement of its amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified lysine residues, while substitution reactions can yield peptide analogs with different amino acid sequences.
Scientific Research Applications
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating its role in biological processes and interactions with other biomolecules.
Medicine: Exploring its therapeutic potential, such as antimicrobial or anticancer activities.
Industry: Utilizing the peptide in the development of new materials or biotechnological applications.
Mechanism of Action
The mechanism of action of L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or cell membranes. These interactions can trigger various cellular pathways, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-arginine: Similar structure with an arginine residue instead of lysine.
L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-histidine: Similar structure with a histidine residue instead of lysine.
Uniqueness
L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine is unique due to its specific amino acid sequence, which can confer distinct biological properties and activities. The presence of multiple lysine residues may enhance its interaction with negatively charged molecules or cell membranes.
Properties
CAS No. |
190015-02-2 |
|---|---|
Molecular Formula |
C36H68N10O9 |
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H68N10O9/c1-7-22(6)30(35(53)44-25(36(54)55)13-9-11-15-38)46-32(50)24(12-8-10-14-37)43-34(52)27(17-21(4)5)45-33(51)26(16-20(2)3)42-29(48)19-41-31(49)23(39)18-28(40)47/h20-27,30H,7-19,37-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,48)(H,43,52)(H,44,53)(H,45,51)(H,46,50)(H,54,55)/t22-,23-,24-,25-,26-,27-,30-/m0/s1 |
InChI Key |
HCWBAGGADRRKKE-YIFHRVGISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


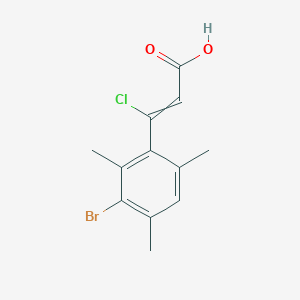
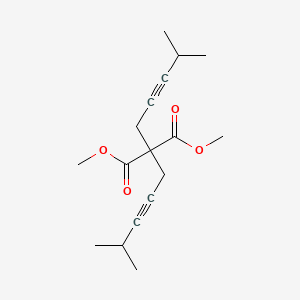
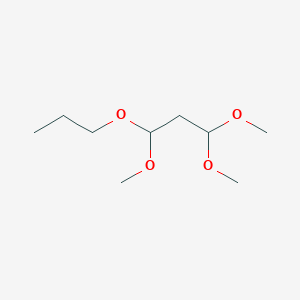
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
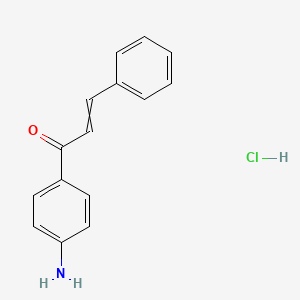
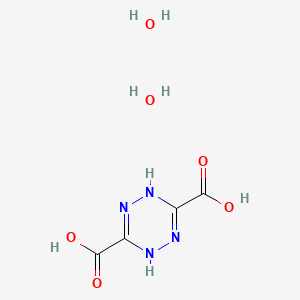
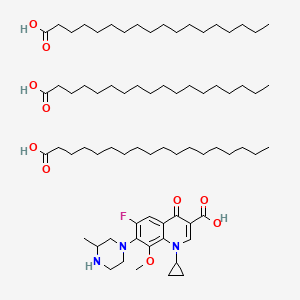
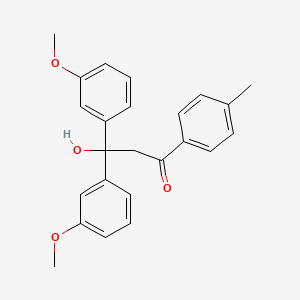
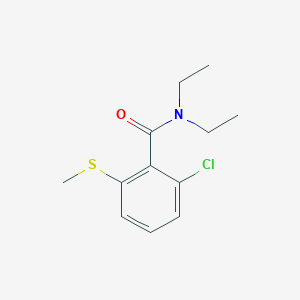
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
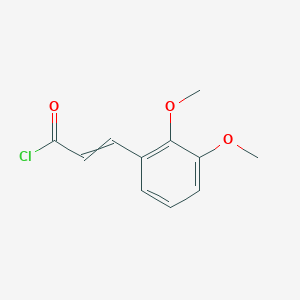


![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
